molecular formula C9H18N2O2 B3353139 Methyl (4-ethylpiperazin-1-YL)acetate CAS No. 530098-58-9

Methyl (4-ethylpiperazin-1-YL)acetate

Cat. No.: B3353139
CAS No.: 530098-58-9
M. Wt: 186.25 g/mol
InChI Key: YPOHWUUPFXCZFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4-ethylpiperazin-1-yl)acetate: is an organic compound with the molecular formula C9H18N2O2. It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of a methyl ester group attached to the piperazine ring. This compound is of interest in various fields, including medicinal chemistry and industrial applications, due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of Methyl (4-ethylpiperazin-1-yl)acetate typically begins with commercially available starting materials such as 4-ethylpiperazine and methyl chloroacetate.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the chloro group in methyl chloroacetate by the nitrogen atom in 4-ethylpiperazine. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction.

    Solvent: Common solvents used in this reaction include ethanol, methanol, or acetonitrile, which help dissolve the reactants and facilitate the reaction.

    Temperature and Time: The reaction is typically conducted at room temperature or slightly elevated temperatures (around 40-60°C) for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl (4-ethylpiperazin-1-yl)acetate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: N-oxides, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Methyl (4-ethylpiperazin-1-yl)acetate is used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable building block for constructing heterocyclic compounds and other organic molecules.

Biology

In biological research, this compound is studied for its potential pharmacological properties. Derivatives of piperazine, including this compound, have been investigated for their activity as enzyme inhibitors, receptor antagonists, and other biological activities.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Compounds containing the piperazine moiety are known to exhibit a wide range of pharmacological effects, including antimicrobial, antipsychotic, and anti-inflammatory activities.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl (4-ethylpiperazin-1-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological activity. The exact pathways and targets involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-methylpiperazin-1-yl)acetate
  • Methyl (4-phenylpiperazin-1-yl)acetate
  • Methyl (4-benzylpiperazin-1-yl)acetate

Uniqueness

Methyl (4-ethylpiperazin-1-yl)acetate is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, the ethyl group may enhance lipophilicity, alter binding affinity to biological targets, and affect the compound’s overall pharmacokinetic properties.

By understanding the detailed properties and applications of this compound, researchers and industry professionals can better utilize this compound in various scientific and industrial contexts.

Properties

IUPAC Name

methyl 2-(4-ethylpiperazin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-3-10-4-6-11(7-5-10)8-9(12)13-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOHWUUPFXCZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623397
Record name Methyl (4-ethylpiperazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

530098-58-9
Record name Methyl (4-ethylpiperazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (4-ethylpiperazin-1-YL)acetate
Reactant of Route 2
Reactant of Route 2
Methyl (4-ethylpiperazin-1-YL)acetate
Reactant of Route 3
Reactant of Route 3
Methyl (4-ethylpiperazin-1-YL)acetate
Reactant of Route 4
Reactant of Route 4
Methyl (4-ethylpiperazin-1-YL)acetate
Reactant of Route 5
Reactant of Route 5
Methyl (4-ethylpiperazin-1-YL)acetate
Reactant of Route 6
Reactant of Route 6
Methyl (4-ethylpiperazin-1-YL)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.